2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide
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Overview
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and pyridine moieties, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindoloquinazoline core, followed by the introduction of the pyridine moiety through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts, amines, and acyl chlorides. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control can enhance the efficiency and reproducibility of the synthesis. Purification steps such as recrystallization and chromatography are essential to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the pyridine or isoindoloquinazoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of analogs with potentially different properties.
Scientific Research Applications
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential pharmacological activities are of interest for drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)acetamide
- 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide exhibits unique properties due to the position of the pyridine moiety. This positional difference can significantly impact the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and development.
Properties
Molecular Formula |
C22H16N4O3 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C22H16N4O3/c27-19(24-14-9-11-23-12-10-14)13-25-20-15-5-1-2-6-16(15)22(29)26(20)18-8-4-3-7-17(18)21(25)28/h1-12,20H,13H2,(H,23,24,27) |
InChI Key |
IAHRBRIXJLLXGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC=NC=C5 |
Origin of Product |
United States |
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